molecular formula C25H40O5 B12780930 Pentaerythritol abietate CAS No. 64365-17-9

Pentaerythritol abietate

Cat. No.: B12780930
CAS No.: 64365-17-9
M. Wt: 420.6 g/mol
InChI Key: DUTZBUOZKIIFTG-XWVZOOPGSA-N
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Description

Historical Development of Rosin (B192284) Ester Chemistry in Academic Research

The study of rosin and its chemical derivatives has a long history, with comprehensive scientific literature bibliographies dating back to the early 19th century. amazonaws.com Rosin, a solid form of resin obtained from pines and other conifers, is primarily composed of various isomeric resin acids, with abietic acid and pimaric acid being the most significant components. amazonaws.comnih.gov The inherent properties of raw rosin, such as a tendency to crystallize and low stability against oxidation, necessitated chemical modification to enhance its utility for industrial applications. mdpi.com

Esterification emerged as a crucial modification process. One of the earliest and most important developments in this field was the creation of "ester gum," the glycerol (B35011) ester of rosin, first described in 1886. amazonaws.com This development was a significant step forward, as ester gum offered improved durability and resistance to water and alkalis compared to unmodified rosin, making it suitable for use in drying oil varnishes and with basic pigments. amazonaws.com This foundational work on esterification paved the way for research into using other polyhydric alcohols to further improve the properties of rosin esters for a wider range of applications. mdpi.comresearchgate.net

The Role of Pentaerythritol (B129877) Derivatives in Contemporary Chemical Science

Pentaerythritol, a polyol with a neopentyl structure containing four primary hydroxyl groups, is a highly versatile building block in modern chemical synthesis. acs.orgwikipedia.org Its structure provides excellent thermal stability, making its derivatives valuable in numerous fields. acs.org In contemporary chemical science, pentaerythritol derivatives are integral to the production of a wide array of materials. They are fundamental components in the synthesis of alkyd resins for paints and coatings, lubricants, and antioxidants. wikipedia.orgbiet.com.cn

The unique structure of pentaerythritol allows for the creation of complex, polyfunctionalized molecules. Researchers have synthesized various derivatives for advanced applications, such as supramolecular gelators formed from glycoconjugates of pentaerythritol. rsc.org These derivatives have potential uses as functional materials in biomedical research. rsc.org Furthermore, studies have explored the synthesis of functionalized pentaerythritol derivatives as potential antiviral agents. researchgate.net The esterification of pentaerythritol with different acids leads to products like pentaerythritol tetranitrate (an explosive and vasodilator) and various esters used as plasticizers and in transformer oils. wikipedia.org

Scope and Significance of Pentaerythritol Abietate in Advanced Material Systems

This compound, more commonly referred to in the literature as pentaerythritol rosin ester, is a product of the esterification of rosin (rich in abietic acid) with pentaerythritol. mdpi.comresearchgate.net This compound holds significant importance in the formulation of advanced materials due to its superior properties compared to earlier rosin esters. mdpi.com It exhibits a higher softening point than glycerol-based ester gums and possesses excellent resistance to water and oxidation. mdpi.com

Its significance lies in its broad utility as a tackifying agent in various adhesive formulations, including hot-melt and pressure-sensitive adhesives. researchgate.netgrupoasresinas.com.br In the coatings industry, it is used to produce alkyd resin coatings, varnishes, and inks, where it enhances key properties such as hardness, gloss, and durability. biet.com.cnzbaqchem.comulprospector.com The compound also serves as a hydrophobic surface treatment for paper and a processing aid for polymers like polylactic acid (PLA). acs.orgbohrium.com Considered an environmentally friendly additive derived from a renewable resource, pentaerythritol rosin ester is a key component in creating more sustainable material systems. researchgate.net

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

64365-17-9

Molecular Formula

C25H40O5

Molecular Weight

420.6 g/mol

IUPAC Name

[3-hydroxy-2,2-bis(hydroxymethyl)propyl] (1R,4aR,4bR,10aR)-1,4a-dimethyl-7-propan-2-yl-2,3,4,4b,5,6,10,10a-octahydrophenanthrene-1-carboxylate

InChI

InChI=1S/C25H40O5/c1-17(2)18-6-8-20-19(12-18)7-9-21-23(20,3)10-5-11-24(21,4)22(29)30-16-25(13-26,14-27)15-28/h7,12,17,20-21,26-28H,5-6,8-11,13-16H2,1-4H3/t20-,21+,23+,24+/m0/s1

InChI Key

DUTZBUOZKIIFTG-XWVZOOPGSA-N

Isomeric SMILES

CC(C)C1=CC2=CC[C@@H]3[C@@]([C@H]2CC1)(CCC[C@@]3(C)C(=O)OCC(CO)(CO)CO)C

Canonical SMILES

CC(C)C1=CC2=CCC3C(C2CC1)(CCCC3(C)C(=O)OCC(CO)(CO)CO)C

physical_description

Pellets or Large Crystals, Liquid;  Water or Solvent Wet Solid;  Pellets or Large Crystals

Origin of Product

United States

Synthetic Methodologies and Esterification Reaction Mechanisms

Precursor Synthesis Pathways for Pentaerythritol (B129877)

Pentaerythritol is a polyol containing four primary hydroxyl groups, making it a valuable building block for various polymers and esters. aldehydeepc.com Its industrial production primarily relies on the base-catalyzed reaction between formaldehyde (B43269) and acetaldehyde (B116499). aldehydeepc.comresearchgate.net

Crossed-Cannizzaro Reaction Studies for Pentaerythritol Production

The synthesis of pentaerythritol involves an initial aldol (B89426) condensation followed by a crossed-Cannizzaro reaction. allen.inquora.com In the first stage, acetaldehyde reacts with three molecules of formaldehyde in an aldol condensation to form pentaerythrose (trimethylol acetaldehyde). researchgate.netquora.com

The reaction mechanism involves the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon of an aldehyde, forming a tetrahedral intermediate. allen.inwikipedia.org This intermediate then transfers a hydride ion to another aldehyde molecule, resulting in the formation of a carboxylate ion and an alkoxide ion, which upon proton exchange, yield the final alcohol and carboxylic acid salt products. allen.inwikipedia.org

Catalytic Approaches in Pentaerythritol Synthesis

The traditional homogeneous catalysis route for pentaerythritol synthesis, using sodium hydroxide, presents challenges related to byproduct formation and energy-intensive separation processes. chalmers.se To address these issues, research has focused on developing heterogeneous solid catalysts.

Studies have explored the use of alkaline solid catalysts, such as sodium supported on metal oxides like TiO2, SnO2, and γ-Al2O3. chalmers.se These catalysts are prepared by impregnation methods and have shown activity in pentaerythritol synthesis. chalmers.se Among the tested catalysts, Na/SnO2 demonstrated the highest activity, achieving a 39% selectivity for pentaerythritol at a 59% conversion of formaldehyde. chalmers.se However, issues with catalyst stability, specifically the leaching of the active sodium metal, remain a challenge that requires further development. chalmers.se

Abietic Acid Derivatization and Rosin (B192284) Modification

Abietic acid is a primary component of rosin, a natural resin obtained from coniferous trees. atamanchemicals.comnih.gov Its chemical structure, featuring a tricyclic system with a carboxylic acid group and conjugated double bonds, allows for various chemical modifications to produce valuable derivatives. researchgate.nethep.com.cn

Esterification Reactions of Abietic Acid with Polyols

The carboxylic acid group of abietic acid can readily undergo esterification with polyhydric alcohols (polyols) like pentaerythritol to form rosin esters. nih.govresearchgate.net This reaction is a key step in producing pentaerythritol abietate. The four hydroxyl groups of pentaerythritol can react with abietic acid, leading to the formation of mono-, di-, tri-, and tetra-esters. researchgate.netresearchgate.net

Kinetic studies of the esterification of rosin with pentaerythritol have been conducted at high temperatures, typically between 260°C and 290°C. researchgate.net These studies have proposed kinetic models that account for the series of consecutive esterification reactions as well as potential side reactions like the decarboxylation of rosin. researchgate.net The activation energies for the esterification reactions have been determined to be in the range of 65.81 to 129.13 kJ mol⁻¹. researchgate.net

Chemical Transformation of Abietic Acid to Functionalized Derivatives

The inherent structure of abietic acid allows for a variety of chemical transformations to create functionalized derivatives for use in polymer synthesis. researchgate.netresearchgate.net Besides esterification, these modifications include oxidation, hydrogenation, dehydrogenation, and isomerization. researchgate.net The presence of conjugated double bonds in the abietic acid structure is particularly important for these transformations. hep.com.cn

For instance, dehydroabietic acid, a more stable derivative, can be produced through the disproportionation of abietic acid. mdpi.com This derivative can then be further modified at its carboxylic acid group or its aromatic ring to introduce various functional groups, leading to the synthesis of monomers for polymerization. hep.com.cnmdpi.com

Diels-Alder Adduct Formation with Rosin Acids

The conjugated diene system present in certain isomers of rosin acids, such as levopimaric acid, can participate in Diels-Alder reactions with dienophiles like maleic anhydride (B1165640) or fumaric acid. scialert.netgoogle.com Abietic acid itself can isomerize to levopimaric acid at elevated temperatures, which then undergoes the Diels-Alder cycloaddition. scialert.net

This reaction results in the formation of tricarboxylic acid adducts, such as maleopimaric acid (MPA) and fumaropimaric acid (FPA). scialert.netresearchgate.net The efficiency of the Diels-Alder reaction is influenced by factors such as reaction temperature, time, and the molar ratio of the reactants. scialert.net For example, the optimal conditions for the reaction between abietic acid and maleic anhydride were found to be 125°C for one hour with a 1:2 molar ratio of abietic acid to maleic anhydride. scialert.net These adducts can then be used as precursors for various polymers, including polyesters and polyamides. researchgate.netacs.orgtandfonline.com

Controlled Oxidation and Hydrogenation of Rosin Acids

The stability and final properties of this compound are significantly influenced by the quality of the precursor rosin acids. Rosin acids, primarily abietic acid, contain conjugated double bonds that are susceptible to oxidation. noviams.com This inherent reactivity can lead to discoloration and alter the chemical properties of the final ester. noviams.com To mitigate these effects and enhance the stability of the resulting product, rosin acids often undergo controlled modification processes, principally hydrogenation, prior to or during esterification.

Hydrogenation is a chemical reaction that reduces or saturates the conjugated double bonds within the resin acid molecules. This process effectively improves the oxidation resistance of the rosin. noviams.comresearchgate.net For instance, hydrogenated rosin is not easily oxidized and is considered non-sensitizing. noviams.com The reaction pathway for gum rosin hydrogenation is complex, involving isomerization, dehydrogenation, and the desired hydrogenation of various resin acids. researchgate.net

This compound Esterification Kinetics and Catalysis

The synthesis of this compound via the esterification of rosin with pentaerythritol is a complex process governed by specific kinetic and catalytic factors. Understanding these elements is crucial for controlling the reaction and achieving a product with desired characteristics.

Kinetic Studies of Rosin Esterification with Pentaerythritol

The esterification of rosin with pentaerythritol is not a single-step reaction but a series of consecutive reactions. mdpi.comresearchgate.net Pentaerythritol has four hydroxyl (-OH) groups, allowing for the sequential formation of mono-, di-, tri-, and ultimately, tetra-esters of the abietate molecule. researchgate.netmdpi.com A comprehensive kinetic model has been proposed that accounts for these successive esterification steps, along with a competing side reaction of rosin decarboxylation at higher temperatures. mdpi.commdpi.com

Kinetic experiments performed in a temperature range of 260 °C to 290 °C show that the esterification reactions generally follow a second-order rate law. mdpi.commdpi.com The decarboxylation side reaction, however, is modeled as a first-order process. mdpi.com The activation energies for the esterification steps have been determined to range from 65.81 to 129.13 kJ/mol, while the activation energy for decarboxylation is significantly higher at 233.00 kJ/mol. mdpi.comresearchgate.net This indicates that higher temperatures, while speeding up esterification, can also promote the undesirable loss of carboxyl groups. mdpi.com The progression of the reaction involves the reaction between the carboxyl group (-COOH) of the rosin acid and the hydroxyl groups of pentaerythritol, releasing one molecule of water with each ester bond formed. researchgate.net

Kinetic Parameters for Rosin-Pentaerythritol Esterification mdpi.comresearchgate.net
ParameterValue
Reaction Order (Esterification)Second-order
Reaction Order (Decarboxylation)First-order
Activation Energy (Esterification)65.81 - 129.13 kJ/mol
Activation Energy (Decarboxylation)233.00 kJ/mol
Data derived from kinetic studies performed between 260-290 °C.

Investigation of Catalytic Systems for Enhanced Esterification Efficiency

While the esterification of rosin with pentaerythritol can proceed thermally, the reaction is generally slow. researchgate.net To increase the reaction rate and improve efficiency, various catalytic systems are employed. mdpi.com Catalysts for rosin esterification can be broadly classified as homogeneous or heterogeneous. Homogeneous catalysts like sulfuric acid and phosphoric acid are effective but can cause corrosion and are difficult to separate from the final product. mdpi.com

Consequently, research has increasingly focused on heterogeneous catalysts due to their advantages in separation, reusability, and often, improved stability and selectivity. researchgate.net A wide array of solid acid catalysts have been investigated for rosin esterification, including ZSM-5, Fe₃O₄, ZnO, TiO₂, and Kaolin. mdpi.comresearchgate.net For instance, the use of a Fe₃O₄-supported ZnO catalyst has been shown to facilitate the production of pentaerythritol esters with enhanced stability and resistance to water and oxidation. mdpi.com

The catalytic activity is often related to the presence of both Brönsted and Lewis acid sites on the catalyst surface. mdpi.comresearchgate.net Lewis acid sites are often considered crucial for the esterification reaction itself, while Brönsted acid sites can sometimes promote side reactions. mdpi.com In a related study on the esterification of pentaerythritol with stearic acid, a mesoporous composite catalyst, SnCl₂@HZSM-5, demonstrated high activity. researchgate.netdoi.org This catalyst's effectiveness was attributed to a high total acid content, which boosted conversion, and a prevalence of weak acid sites, which improved selectivity and inhibited byproduct formation. researchgate.netdoi.org The use of effective catalysts can not only accelerate the reaction but also allow for lower reactant molar ratios, making the process more economical. mdpi.com

Reaction Parameter Optimization for this compound Synthesis

Optimizing reaction parameters is essential for maximizing the yield and quality of this compound while minimizing costs and side reactions. The key parameters include temperature, reactant molar ratio, and catalyst concentration.

Temperature: The reaction temperature significantly affects the rate of esterification. Studies have shown that increasing the temperature from 260 °C to 280 °C leads to a notable increase in the softening point of the resulting ester, which corresponds to a higher degree of esterification. mdpi.com However, further increasing the temperature to 290 °C shows a diminished effect on the softening point, as the higher temperature also accelerates the side reaction of rosin decarboxylation. mdpi.com

Molar Ratio: The stoichiometry of the reactants—specifically the molar ratio of pentaerythritol's hydroxyl groups to rosin's carboxyl groups (OH/COOH)—is another critical parameter. Research indicates that varying this ratio between 0.8 and 1.2 has a relatively minor impact on the final softening point of the ester. mdpi.comresearchgate.net However, using an appropriate molar ratio is crucial for driving the reaction toward completion and minimizing unreacted starting materials.

Catalyst Concentration: When a catalyst is used, its concentration must be optimized. For the SnCl₂@HZSM-5 catalyst system in a related pentaerythritol esterification, increasing the catalyst amount from 0.2 wt% to 1.2 wt% improved the conversion from 94.6% to 99.7%. doi.org In another example using a Fe₃O₄-supported ZnO catalyst for rosin pentaerythritol ester synthesis, a specific set of optimized conditions was reported: a temperature of 250 °C for 5 hours with a catalyst loading of 0.2 g, which resulted in a conversion rate of 87.9%. mdpi.com

Advanced methodologies like factorial design and automated closed-loop optimization systems can be employed to systematically explore the parameter space and identify the optimal conditions for maximizing conversion and product quality. rsc.orgutoronto.ca

Optimized Reaction Parameters from a Catalytic Synthesis Study mdpi.com
ParameterValue
CatalystFe₃O₄-supported ZnO
Temperature250 °C
Reaction Time5 hours
Conversion Rate87.9%

Advanced Analytical Characterization Techniques for Pentaerythritol Abietate

Spectroscopic Analysis in Elucidating Molecular Transformations

Spectroscopy plays a pivotal role in understanding the chemical structure of pentaerythritol (B129877) abietate at a molecular level. By interacting with electromagnetic radiation, molecules provide unique spectral fingerprints that reveal the nature of their chemical bonds and functional groups.

Fourier Transform Infrared (FTIR) spectroscopy is a fundamental technique for identifying the functional groups present in pentaerythritol abietate. The esterification of abietic acid (a primary component of rosin) with pentaerythritol results in distinct changes in the infrared spectrum.

The FTIR spectrum of the starting material, rosin (B192284), shows a characteristic intense band for the carbonyl (C=O) of the carboxylic acid group around 1694 cm⁻¹. redalyc.org Another notable peak is the C-O stretching vibration of the carboxylic group at approximately 1275 cm⁻¹. redalyc.org Upon esterification with pentaerythritol, the most significant change is the shift of the C=O stretching vibration to a higher wavenumber, typically in the range of 1715-1735 cm⁻¹, which is characteristic of an ester carbonyl group. h4rconsortium.com Concurrently, the broad O-H stretching band of the carboxylic acid (around 3500–2500 cm⁻¹) disappears and is replaced by the C-O stretching vibration of the ester group, often seen as a sharp peak around 1244 cm⁻¹. redalyc.orgresearchgate.net The presence of a hydroxyl (O-H) stretch at approximately 3500 cm⁻¹ in the final product can indicate incomplete esterification or the presence of excess polyol. h4rconsortium.com

Table 1: Key FTIR Spectral Data for this compound and its Precursors

Functional GroupPrecursor (Rosin) Wavenumber (cm⁻¹)This compound Wavenumber (cm⁻¹)Reference
Carboxylic Acid C=O Stretch~1694- redalyc.org
Ester C=O Stretch-1715-1735 h4rconsortium.com
Carboxylic Acid C-O Stretch~1275- redalyc.org
Ester C-O Stretch-~1244 redalyc.orgresearchgate.net
Carboxylic Acid O-H Stretch3500-2500 (broad)- h4rconsortium.com
Alcohol O-H Stretch-~3500 (if incomplete reaction) h4rconsortium.com

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the detailed structural elucidation of this compound. Both ¹H NMR and ¹³C NMR provide critical information about the molecular framework.

In ¹H NMR spectroscopy, the formation of the ester linkage is confirmed by the appearance of signals corresponding to the protons of the pentaerythritol core. For instance, the protons on the carbons bearing the ester groups in a pentaerythritol ester typically appear at a chemical shift of around 4.10 to 4.15 ppm. ikm.org.my The complex multiplet patterns in the aliphatic and olefinic regions of the spectrum can be used to identify the specific rosin acid isomers incorporated into the ester.

¹³C NMR spectroscopy provides complementary information. The carbonyl carbon of the ester group in pentaerythritol esters resonates at approximately 173.21 ppm. ikm.org.my The central quaternary carbon of the pentaerythritol moiety is also a key marker, appearing at a distinct chemical shift. nist.gov Analysis of the various carbon signals allows for the determination of the degree of esterification and the identification of different resin acid structures within the molecule. Two-dimensional NMR techniques, such as COSY and HSQC, can further aid in assigning the complex proton and carbon signals, providing unambiguous structural confirmation. rsc.orgslideshare.net

Table 2: Representative NMR Chemical Shifts for Pentaerythritol Esters

NucleusFunctional Group/MoietyChemical Shift (ppm)Reference
¹HProtons on esterified pentaerythritol carbons~4.10 - 4.15 ikm.org.my
¹³CEster Carbonyl Carbon~173.21 ikm.org.my
¹³CCentral Quaternary Carbon of Pentaerythritol~42 nist.gov

Ultraviolet-Visible (UV-Vis) spectroscopy is particularly useful for analyzing the conjugated diene systems present in the abietic-type acids of rosin. acs.org These conjugated systems are responsible for the absorption of UV light. jove.com The esterification process itself does not significantly alter the chromophore of the rosin acid, so the UV-Vis spectrum of this compound is largely dictated by the structure of the incorporated rosin acids.

Rosin and its derivatives, including this compound, typically exhibit a characteristic absorption maximum (λmax) around 242 nm. nih.gov This absorption is due to the π → π* electronic transitions within the conjugated double bond system. jove.com The intensity of this absorption is proportional to the concentration of the conjugated species. As the extent of conjugation increases, the λmax shifts to longer wavelengths. libretexts.orgshimadzu.com.sg Therefore, UV-Vis spectroscopy can be used to monitor changes in the conjugated system, such as those that might occur during processing or degradation under UV irradiation. nih.gov

Chromatographic Separations and Mass Spectrometry

Chromatographic techniques are essential for separating the complex mixture of components that can be present in this compound and for assessing its purity. When coupled with mass spectrometry, these methods provide powerful tools for compositional analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly effective method for analyzing the composition of this compound, particularly the profile of the resin acids. nih.gov Due to the low volatility of the ester itself, analysis typically involves a preliminary step of saponification to release the constituent resin acids, followed by derivatization (e.g., methylation) to make them more volatile for GC analysis. nih.govnoviams.com

The gas chromatogram separates the individual resin acid methyl esters based on their boiling points and interactions with the stationary phase. usda.gov The mass spectrometer then fragments the eluted components, producing a unique mass spectrum for each that acts as a molecular fingerprint, allowing for their positive identification. jchr.org This technique can be used to determine the relative proportions of different resin acids, such as abietic acid, dehydroabietic acid, and pimaric-type acids, within the this compound product. nih.gov Analysis of commercial pentaerythritol samples by GC-MS has also been performed after derivatization to assess the purity and oligomer distribution of the polyol raw material. researchgate.netfinechem-mirea.ru

High-Performance Liquid Chromatography (HPLC) is a versatile technique for analyzing this compound without the need for derivatization. It is particularly well-suited for determining the purity of the final product and for separating the mixture into its constituent esters (mono-, di-, tri-, and tetra-esters). h4rconsortium.comncsu.edu

Using a suitable stationary phase (often reversed-phase) and mobile phase, HPLC can separate the different ester forms based on their polarity. bohrium.com Gel Permeation Chromatography (GPC), a mode of HPLC that separates based on molecular size, can also be employed to analyze the molecular weight distribution of the ester products. ncsu.edu This is useful for monitoring the progress of the esterification reaction and for quality control of the final product. ncsu.edu Studies have shown that GPC-HPLC analysis can determine the efficiency of the esterification reaction, with yields often exceeding 90%. ncsu.edu

Surface and Microstructural Analysis

The surface and microstructural characteristics of this compound are critical determinants of its performance in various matrices. Techniques such as Scanning Electron Microscopy (SEM) and X-ray Photoelectron Spectroscopy (XPS) offer detailed information about its physical morphology and surface elemental composition.

Scanning Electron Microscopy (SEM) is a powerful technique for visualizing the surface topography and morphology of materials at a microscopic scale. In the context of this compound, particularly when used as an additive in polymer blends, SEM can reveal how it is dispersed and integrated within the host material.

For instance, in studies where pentaerythritol ester of gum rosin is blended with polylactic acid (PLA), Field Emission Scanning Electron Microscopy (FESEM), a high-resolution variant of SEM, is employed to assess the microstructure of the resulting blend. bohrium.com The analysis of FESEM images can provide insights into the compatibility and interfacial adhesion between the this compound and the polymer matrix. A smooth, featureless fracture surface in an SEM image of a blend typically indicates good miscibility, whereas the presence of distinct phases or voids would suggest poor compatibility.

Research Findings from SEM Analysis:

Below is a table summarizing the type of morphological information that can be obtained from SEM analysis of a polymer blend containing this compound.

Parameter Description of Observation with SEM Inference
Dispersion Uniform or non-uniform distribution of ester particles within the polymer matrix.Indicates the effectiveness of the mixing process.
Phase Adhesion Presence or absence of gaps between the ester and the polymer at fracture surfaces.Good adhesion suggests strong intermolecular interactions.
Particle Size The size of the ester domains within the blend.Affects the mechanical and thermal properties of the material.
Surface Roughness The texture of the fracture surface.Can indicate brittle or ductile fracture behavior.

X-ray Photoelectron Spectroscopy (XPS) is a highly surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within the top 1 to 10 nanometers of a material's surface. mdpi.com This makes it an invaluable tool for analyzing the surface chemistry of this compound.

An XPS analysis of this compound would involve irradiating the sample with a beam of X-rays and measuring the kinetic energy of the electrons that are emitted from the surface. The resulting spectrum would show peaks corresponding to the core-level electrons of the elements present. The binding energy of these peaks can be used to identify the elements and their chemical (oxidation) state.

Expected XPS Data for this compound:

Based on the chemical structure of this compound (C₂₅H₄₀O₅), an XPS survey scan would be expected to primarily detect carbon and oxygen. High-resolution scans of the C 1s and O 1s regions would provide detailed information about the chemical bonding environments. For example, the C 1s spectrum would show distinct peaks for carbon atoms in different functional groups, such as C-C/C-H, C-O, and O-C=O (ester). Similarly, the O 1s spectrum would differentiate between oxygen in the ester group (C=O) and hydroxyl groups (-OH), if any are present on the surface.

While direct XPS studies on this compound are not prevalent, research on related abietate complexes, such as cobalt (II) and copper (II) abietates, demonstrates the utility of XPS. mdpi.com In these studies, XPS was used to confirm the elemental composition, including the presence of the metal ion, carbon, and oxygen, and to provide information on their relative atomic concentrations on the surface. mdpi.com

The following table outlines the expected elemental composition and chemical state information from an XPS analysis of this compound.

Element Expected Atomic Concentration (%) Key Information from High-Resolution Spectra
Carbon (C) HighIdentification of C-C, C-H, C-O, and O-C=O bonds.
Oxygen (O) ModerateIdentification of C=O and C-O bonds within the ester group.

Advanced Thermal Analysis in Material Characterization

The thermal properties of this compound are crucial for its application, especially in processes involving high temperatures such as polymer processing. Differential Scanning Calorimetry (DSC) is a key technique for investigating these properties.

Differential Scanning Calorimetry (DSC) is a thermal analysis technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. dntb.gov.ua DSC can be used to study thermal transitions such as melting, crystallization, and glass transitions, as well as to analyze chemical reactions.

In the context of this compound, DSC is used to determine its thermal stability and its effect on the thermal properties of materials it is blended with, such as PLA. bohrium.comresearchgate.net A DSC thermogram of this compound would show endothermic peaks corresponding to melting and exothermic peaks related to decomposition at higher temperatures. When blended with a polymer, the DSC curve can reveal changes in the glass transition temperature (Tg), melting temperature (Tm), and crystallization behavior of the polymer, providing insights into the plasticizing or nucleating effects of the ester.

Research Findings from DSC Analysis:

A study on blends of PLA with pentaerythritol ester of gum rosin showed that the addition of the ester did not significantly alter the glass transition and melting temperatures of the PLA but did reduce the crystallization and melting enthalpy. bohrium.com This suggests that the ester can influence the crystalline structure of the polymer. In another study, the thermal decomposition characteristics of rosin pentaerythritol ester peroxide were assessed using DSC, highlighting the technique's utility in understanding degradation pathways. researchgate.net

The table below summarizes key thermal properties of a PLA blend containing pentaerythritol ester of gum rosin (UTP120) as determined by DSC. bohrium.com

Material Tg (°C) Tcc (°C) ΔHcc (J/g) Tm (°C) ΔHm (J/g)
Neat PLA 60.5115.325.1175.426.2
PLA + 1 phr UTP120 59.8114.823.5174.924.1
PLA + 3 phr UTP120 59.1113.921.7174.122.3
PLA + 5 phr UTP120 58.5113.119.8173.520.4

Tg: Glass Transition Temperature; Tcc: Cold Crystallization Temperature; ΔHcc: Cold Crystallization Enthalpy; Tm: Melting Temperature; ΔHm: Melting Enthalpy.

This data indicates that with an increasing concentration of the pentaerythritol ester, there is a slight decrease in the glass transition, cold crystallization, and melting temperatures, as well as a more significant reduction in the enthalpies of crystallization and melting.

Degradation Pathways and Stability Mechanisms of Pentaerythritol Abietate

Photo-Oxidative Degradation Studies under Ultraviolet Irradiation

Exposure to ultraviolet radiation, particularly at a wavelength of 254 nm, can efficiently induce the photo-oxidative degradation of pentaerythritol (B129877) abietate. mdpi.com In contrast, radiation at 365 nm or the absence of UV light shows negligible oxidation, even at elevated temperatures. mdpi.com This degradation process involves the absorption of UV light by the conjugated diene system of the abietic acid moiety, leading to a series of chemical reactions. researchgate.net

The photo-oxidation of pentaerythritol abietate has been demonstrated to follow pseudo-first-order reaction kinetics. researchgate.netmdpi.com This indicates that the rate of reaction is proportional to the concentration of the this compound, assuming other factors like oxygen concentration are constant. The kinetics are significantly influenced by both the intensity of the UV light and the ambient temperature. mdpi.com

The activation energy (Ea) for the photo-oxidation process shows a linear relationship with the natural logarithm of the light intensity (ln I). This relationship is described by the equation:

Ea = -4.937 ln(I) + 45.565 researchgate.netmdpi.com

This equation highlights that as the intensity of the UV irradiation increases, the activation energy required for the degradation reaction decreases, thus accelerating the process.

Interactive Table: Kinetic Parameters of this compound Photo-Oxidation

ParameterValue/RelationshipConditionsCitation
Reaction OrderPseudo-first-orderUnder 254 nm UV irradiation researchgate.netmdpi.com
Activation Energy (Ea) vs. Light Intensity (I)Ea = -4.937 ln(I) + 45.565Temperature: 25-40°C, Light Intensity: 200-800 µW/cm² researchgate.netmdpi.com

The quantum yield (Φ) of a photochemical reaction quantifies its efficiency, representing the number of molecules undergoing a specific event for each photon absorbed. researchgate.net For the photo-oxidation of this compound, the initial quantum yield was calculated based on the photo-oxidation kinetics. researchgate.net In a light intensity range of 200–800 µW cm⁻², the average initial quantum yield (Φ) for the photo-oxidation was determined to be 7.19%. researchgate.netmdpi.com This value provides a measure of how efficiently UV photons are at initiating the degradation process under the specified conditions. mdpi.com

Interactive Table: Quantum Yield of this compound Photodegradation

ParameterAverage ValueLight Intensity RangeWavelengthCitation
Initial Quantum Yield (Φ)7.19%200–800 µW/cm²254 nm researchgate.netmdpi.com

The concentration of peroxides formed is directly related to both the light intensity and the temperature. researchgate.netproquest.com Studies using iodimetry to measure the peroxide value (PV) have shown that the PV increases with rising light intensity and temperature. mdpi.com This indicates that higher light intensity and temperature destabilize the ester by accelerating the rate of peroxide formation, which can subsequently decompose and lead to further degradation reactions. mdpi.comproquest.com

Interactive Table: Factors Influencing Peroxide Formation

FactorEffect on Peroxide ConcentrationRationaleCitation
Light IntensityIncreases with higher intensityHigher photon flux initiates more free radical reactions. researchgate.netmdpi.com
TemperatureIncreases with higher temperatureAccelerates the rate of oxidation reactions. researchgate.netmdpi.com

Mechanistic Investigations of Thermal Degradation

The thermal stability of pentaerythritol and its esters is a critical property for their industrial applications. zbaqchem.com While this compound itself shows improved thermal stability compared to some polymers it is mixed with, it is not immune to thermal decomposition. bohrium.com The degradation process is influenced by the inherent molecular structure and can be affected by external factors. zbaqchem.com

Specific studies on the thermal decomposition products of this compound are limited. However, insights can be drawn from studies on its constituent parts and similar compounds. The thermal decomposition of pentaerythritol itself, particularly in an acidic environment, is suggested to yield products such as formaldehyde (B43269) and acetaldehyde (B116499). researchgate.net

For more complex esters like pentaerythritol tetranitrate (PETN), thermal decomposition is known to be intricate, with the distribution of products being dependent on temperature. unt.edursc.org At higher temperatures, PETN and its initial degradation products can break down further into smaller, non-retained molecules in chromatographic analysis. si.edu It is plausible that the thermal degradation of this compound would involve the breakdown of the ester linkage and fragmentation of both the abietate and pentaerythritol moieties.

The molecular structure of this compound plays a definitive role in its degradation resistance. The molecule combines a stable, sterically hindered neopentyl core from pentaerythritol with the reactive resin acid structure of abietic acid.

Abietate Moiety : The presence of conjugated double bonds in the abietate portion of the molecule is the primary site for oxidative attack, both photo-chemically and thermally. researchgate.net This structure makes the ester susceptible to oxidation, which can lead to discoloration and loss of physical properties. researchgate.net

Environmental and Biological Degradation Research (General Ester Degradation)

Enzymatic Degradation of Related Esters

The enzymatic degradation of esters is a fundamental biological process, primarily facilitated by a broad class of enzymes known as esterases, which includes lipases and carboxylesterases. These enzymes catalyze the hydrolysis of ester bonds, breaking them down into their constituent alcohol and carboxylic acid. The susceptibility of an ester like this compound to enzymatic degradation can be inferred from studies on structurally related compounds, namely pentaerythritol esters and esters of resin acids.

Research into the enzymatic hydrolysis of complex esters demonstrates that both the alcohol and the carboxylic acid components influence the reaction. Enzymes such as lipases are particularly relevant. For instance, lipases from porcine pancreas (PPL) and Candida antarctica lipase-B (CALB) have been studied for their ability to hydrolyze pentaerythritol tetraesters of various fatty acids. mdpi.com This research is pertinent as it focuses on the cleavage of ester linkages involving the same polyol, pentaerythritol.

A kinetic study of the lipase-catalyzed hydrolysis of several pentaerythritol and erythritol (B158007) tetraesters revealed that the reaction generally follows Michaelis-Menten kinetics. mdpi.comresearchgate.net The efficiency of the hydrolysis, indicated by the catalytic constant (kcat) and the Michaelis constant (Km), varies depending on the specific ester and the enzyme used. mdpi.com The process involves the release of fatty acids, which can be monitored by the decrease in the pH of the reaction mixture. mdpi.comresearchgate.net

The table below summarizes kinetic parameters for the hydrolysis of two pentaerythritol tetraesters by PPL and CALB, demonstrating the enzymatic activity on the pentaerythritol ester linkage.

SubstrateEnzymeKm (mM)kcat (s-1)kcat/Km (M-1s-1)
Pentaerythritol tetrapalmitatePPL0.134.9738230
Pentaerythritol tetrapalmitateCALB0.110.015136
Pentaerythritol tetrastearatePPL0.154.2728470
Pentaerythritol tetrastearateCALBNon-Michaelis–Menten kinetics observed

Data sourced from a kinetic analysis of lipase-catalyzed hydrolysis of pentaerythritol fatty acid esters. mdpi.com

On the other side of the ester bond, the abietate moiety is derived from abietic acid, a major component of rosin (B192284). atamanchemicals.com The biodegradation of resin acids and their derivatives is well-documented, occurring in environments like pulp and paper mill effluent treatment systems. nih.govcdnsciencepub.comnih.gov Microbial degradation is a key pathway, involving a diverse range of bacteria and fungi. nih.govcdnsciencepub.com

Bacterial isolates, such as Pseudomonas abietaniphila BKME-9, have been shown to degrade abietane-type resin acids like dehydroabietic acid. nih.govresearchgate.net The degradation proceeds via a dioxygenolytic pathway, which hydroxylates the aromatic ring, leading to its cleavage. nih.gov Fungi, such as Mortierella isabellina, are also effective in degrading dehydroabietic acid, converting it into hydroxylated derivatives which are less toxic. cdnsciencepub.com While these studies focus on the free resin acids, they illustrate the existence of enzymatic pathways capable of breaking down the complex tricyclic structure of the abietate group once it is released from the pentaerythritol backbone by esterase activity.

The general mechanism for the enzymatic degradation of this compound would likely involve a two-step process:

Initial hydrolysis of one or more of the four ester linkages by lipases or other esterases. This would release pentaerythritol (or a partially esterified version) and free abietic acid.

Subsequent microbial degradation of the released abietic acid and pentaerythritol. Abietic acid would be metabolized through pathways established for resin acids nih.govresearchgate.net, while the simple polyol pentaerythritol is generally considered biodegradable.

The substrate specificity of esterases is a critical factor. The bulky, rigid, and hydrophobic nature of the abietate group could sterically hinder the enzyme's active site, potentially resulting in a slower hydrolysis rate compared to esters with smaller, more flexible acyl chains like fatty acids. d-nb.info However, the known biodegradability of rosin esters, which are widely used in various applications, supports the premise that enzymatic systems capable of hydrolyzing these structures are common in nature. researchgate.netmdpi.comdeepdyve.com

Pentaerythritol Abietate in Polymer Science and Materials Engineering

Modification of Polymer Rheology and Mechanical Performance

Pentaerythritol (B129877) abietate is widely utilized to alter the flow characteristics and mechanical strength of polymers, particularly in adhesive applications. Its incorporation into polymer matrices can lead to significant improvements in performance metrics critical for industrial use.

Influence on Thermoplastic Polyurethane (TPU) Hot-Melt Adhesive Systems

In the formulation of thermoplastic polyurethane (TPU) hot-melt adhesives, pentaerythritol abietate serves as a crucial additive. Research indicates a direct correlation between the concentration of this compound and the performance of the adhesive. Specifically, the addition of this rosin (B192284) ester can enhance the shear strength of the TPU adhesive. Studies have shown that increasing the content of this compound up to a certain threshold results in a notable improvement in the adhesive's bonding capability.

Impact on Shear Strength and Adhesion Properties of Polymer Blends

The inclusion of this compound in polyurethane hot-melt adhesive blends has a significant and positive impact on their mechanical properties. Research demonstrates that the shear strength of these adhesives increases with the content of this compound, reaching an optimal level at a specific concentration. ncsu.edu For instance, in a TPU system synthesized from polybutylene adipate (B1204190) (PBA), methane-4-4'-diisocyanate (MDI), and 1,4–butanediol (BDO), the comprehensive performance was found to be superior when the addition of this compound was 20 wt%, achieving a shear strength of 7.37 MPa. ncsu.edugoogle.com This enhancement is attributed to the improved interfacial adhesion between the adhesive and the substrates.

Below is a data table illustrating the effect of this compound concentration on the shear strength of a specific TPU hot-melt adhesive formulation.

This compound Content (wt%)Shear Strength (MPa)
< 20Increasing
207.37

Data derived from a study on TPU hot-melt adhesives where the molar ratio of PBA:MDI:BDO was 1:2:1. ncsu.edu

Modification of Rheological Behavior of Polymer Melts

The addition of this compound can modify the rheological properties of polymer melts. As an additive, it can increase the viscosity of polymer blends. epo.org The rheology of a polymer melt is crucial for its processing, as it influences factors like flow behavior, mold filling, and the final properties of the manufactured part. gdchnv.com Tackifiers like this compound can impact the flow and viscosity of an adhesive formulation, which are critical parameters for application and performance. emeryoleo.com By increasing the melt viscosity, these additives can help control the flow during processing and contribute to the cohesive strength of the final product.

Functional Additive in Surface Coating and Film Formulations

Beyond adhesives, this compound is incorporated into surface coatings and films to impart specific functional properties, most notably hydrophobicity.

Application as Hydrophobic Additives in Paper Sizing and Packaging

In the paper and packaging industry, rosin esters like this compound are used in sizing agents to provide resistance to water penetration. culturalheritage.org Internal sizing involves adding hydrophobic materials to the pulp slurry before the paper is formed. culturalheritage.org Rosin-based sizing agents work by anchoring the hydrophobic portion of the molecule outwards from the cellulose (B213188) fiber surface, thereby creating a water-repellent characteristic. culturalheritage.org

The use of rosin esters is particularly beneficial for improving the sizing effect in neutral pH ranges (pH 6 to 8). google.comgoogle.com In some formulations, a rosin substance may comprise both a fortified rosin and a rosin ester, with the content of the rosin ester ranging from 20 to 90% by weight to enhance performance. google.comgoogle.com This application is crucial for packaging materials that require a certain level of moisture resistance to protect their contents.

Influence on Film-Forming Properties in Varnishes and Paints

Pentaerythritol esters of rosin, including the abietate, are crucial components in the coatings industry, where they are used to manufacture varnishes, floor paints, and printing inks. zbaqchem.comzbaqchem.com Their primary function is to act as a binder or resin, which significantly enhances the final properties of the coating film. The incorporation of this compound into alkyd resin formulations can improve the hardness, gloss, and durability of the paint film. zbaqchem.comspecialchem.com The bulky, cycloaliphatic structure of the abietate moiety contributes to a rigid polymer backbone upon curing, leading to a harder and more resilient surface. This enhances the coating's resistance to wear and abrasion. Furthermore, these rosin esters improve the luster and stability of the coating, making them valuable for applications where aesthetic and protective qualities are paramount. zbaqchem.comgcc.com.tr

Studies on Compatibility with Diverse Polymer Matrices

The effectiveness of a polymer additive is highly dependent on its compatibility with the host polymer matrix. This compound has been studied as a bio-based additive, particularly in polylactic acid (PLA), a popular biodegradable polymer. Research has demonstrated that gum rosin esters, such as this compound, can be effectively blended with PLA via melt extrusion. researchgate.net These studies show that the rosin ester is well-incorporated into the PLA matrix, acting as a processing aid and property modifier. researchgate.net

The addition of pentaerythritol ester to PLA has been shown to significantly improve its processability. researchgate.net This is quantified by the Melt Flow Index (MFI), which measures how easily a molten polymer flows. In one study, the addition of just 5 parts per hundred resin (phr) of a gum rosin ester increased the MFI of PLA by 164%. researchgate.net This enhancement facilitates the movement of polymer chains in the molten state, allowing for lower processing temperatures during injection molding—a decrease of at least 20°C was observed. researchgate.net Such improvements make the manufacturing process more energy-efficient. Additionally, these esters have been found to slightly increase the thermal stability of PLA. researchgate.net

Table 1: Effect of Gum Rosin Ester Addition on PLA Properties
Ester Content (phr)MFI Increase (%)Processing Temperature Reduction
1100%≥ 20°C
3147%
5164%

Theoretical Modeling of Abietate-Polymer Interactions

To accelerate the development of new polymer formulations, researchers increasingly rely on theoretical and computational models to predict the behavior of additives before engaging in time-consuming and costly experimental work.

Computational Models for Predicting Polymer-Additive Behavior

For more detailed insights into polymer-additive interactions, molecular dynamics (MD) simulations are used. nih.gov Coarse-grained bead-and-spring models, for instance, can simulate the phase behavior of polymer/additive systems over longer timescales than fully atomistic simulations, making them effective for screening additives. arxiv.org By combining these simulation techniques with active learning, a machine learning approach, researchers can efficiently map out the design space of additives and predict their miscibility and effectiveness within a polymer melt. arxiv.org This integrated computational framework allows for the rapid identification of promising polymer-additive combinations. gatech.edu

Abietate Group Influence on Polymer Chain Dynamics

The physical properties of a polymer are intrinsically linked to the mobility of its constituent chains. nih.gov Additives can significantly alter these dynamics. The bulky and rigid fused-ring structure of the abietate group in this compound plays a key role in modifying the dynamics of the polymer chains it is mixed with. When blended into a polymer matrix like PLA, the this compound molecules position themselves between the long polymer chains. researchgate.net

This action increases the free volume within the matrix, effectively pushing the polymer chains further apart and reducing the intermolecular forces between them. This phenomenon, known as plasticization, facilitates the movement of the polymer chains past one another, especially in the molten state. researchgate.net The macroscopic consequence of this enhanced chain mobility is a significant increase in the Melt Flow Index (MFI) and a lower viscosity, which improves processability. researchgate.netresearchgate.net The slight differences in the chemical structure of an additive can have a profound impact on the molecular response and relaxation behavior of the polymer system. nih.gov The presence of the abietate group, therefore, directly contributes to easier processing of the polymer composite.

Bio-based Polymer and Renewable Material Integration

The growing demand for sustainable materials has spurred interest in components derived from renewable resources. Rosin, a natural resin extracted from pine trees, is an abundant and environmentally friendly raw material for the chemical industry. gavinpublishers.com

Utilization of Rosin Esters in Environmentally Friendly Polymer Systems

Rosin esters, such as this compound, are at the forefront of efforts to create more sustainable polymer systems. gcc.com.tr They are derived from a natural, renewable feedstock through a green production process, making them an attractive alternative to petroleum-based additives. gavinpublishers.com Their utility has been demonstrated in bio-based lubricants, where pentaerythritol rosin ester acts as an environmentally friendly multifunctional additive, improving viscosity and oxidative stability in vegetable oils. researchgate.net

In the realm of bioplastics, the use of this compound as an additive for PLA showcases a fully bio-based composite. researchgate.net This integration improves the processability and thermal properties of PLA, making the biodegradable polymer more versatile and efficient to manufacture, while maintaining a sustainable profile. researchgate.netresearchgate.net The development of such materials is a critical step toward a circular economy, reducing reliance on fossil fuels and mitigating the environmental impact of plastics. gavinpublishers.com

Design of Renewable Polymers Incorporating Abietate Moieties

The incorporation of abietate moieties, derived from the renewable resource rosin, into polymer structures represents a significant advancement in the design of sustainable materials. This compound, synthesized from pentaerythritol and abietic acid (the primary component of rosin), serves as a key building block in this endeavor. Its rigid and bulky hydrophenanthrene ring structure imparts unique thermal and mechanical properties to the resulting polymers, making it a versatile component for creating a new generation of bio-based polymers.

Research has focused on utilizing this compound and similar rosin derivatives in various capacities, including as additives, modifiers, and integral monomeric units in the polymer architecture. These approaches aim to enhance the performance of existing bioplastics or to create entirely new thermosetting and thermoplastic materials with desirable characteristics.

Detailed Research Findings

The design of renewable polymers featuring abietate moieties often involves the strategic use of the rigid structure of abietic acid to enhance the thermomechanical properties of the base polymer. The bulky nature of the abietate group can increase the glass transition temperature (Tg) and stiffness of the polymer matrix.

One area of investigation has been the use of pentaerythritol esters of gum rosin as bio-based additives. In studies involving polylactic acid (PLA), the addition of these esters has been shown to improve processability and thermal stability. For instance, the incorporation of pentaerythritol ester of gum rosin into a PLA matrix has been observed to increase the material's melt flow index (MFI), allowing for lower processing temperatures during injection molding. Furthermore, a slight improvement in the thermal stability of PLA has been noted with the addition of these esters. bohrium.comunipg.it

In the realm of thermosets, rosin-based derivatives have been synthesized to act as rigid monomers that can be copolymerized with other bio-based materials like acrylated epoxidized soybean oil (AESO). The resulting thermosetting resins have demonstrated significant improvements in glass transition temperatures, tensile strength, and modulus when compared to the unmodified AESO polymer. bohrium.com This highlights the potential of abietate moieties to replace petroleum-based rigid compounds in the formulation of high-performance bio-based thermosets.

The synthesis of such renewable polymers typically involves esterification reactions carried out at elevated temperatures, often in the range of 260°C to 290°C. The molar ratio of the reactants, such as pentaerythritol to rosin, is a critical parameter that influences the properties of the final product, including its softening point and the conversion of the rosin.

Interactive Data Table: Effect of this compound Additive on Polylactic Acid (PLA) Properties

PropertyNeat PLAPLA + 1 phr PEAPLA + 3 phr PEAPLA + 5 phr PEA
Tensile Strength (MPa)55.054.553.051.5
Elongation at Break (%)2.53.02.82.6
TGA Onset Temp (°C)330333334335
Injection Temp (°C)210190190190

Interactive Data Table: Mechanical Properties of HTPB Modified with Pentaerythritol Ester of Rosin (PER)

PropertyNeat HTPB-PUHTPB-PU + 5 wt% PERHTPB-PU + 10 wt% PERHTPB-PU + 15 wt% PER
Young's Modulus (MPa)1.40.90.60.4
Tensile Strength (MPa)0.80.70.60.5
Elongation at Break (%)150250320380

Future Research Directions and Emerging Areas

Development of Novel Synthesis Routes for Enhanced Purity and Yield

Future research into the synthesis of pentaerythritol (B129877) abietate is poised to focus on developing novel methodologies that significantly improve both the purity and yield of the final product. Current industrial production often relies on thermal esterification, which can be optimized, but new frontiers in catalysis and process engineering offer substantial room for advancement.

One promising direction is the implementation of advanced distillation techniques. A novel approach involves utilizing molecular distillation during the esterification reaction between pentaerythritol and a fatty acid. google.com This method could allow for a continuous esterification process where water, a byproduct of the reaction, is constantly removed. google.com By shifting the reaction equilibrium towards the product side, this technique could dramatically shorten production times and improve product quality, achieving acid values lower than 0.05mg KOH/g. google.com

Another key area is the optimization of reaction conditions in self-catalysis modes. Research on other pentaerythritol esters has shown that conducting the synthesis with an excess of the carboxylic acid in the presence of a solvent like toluene (B28343) can ensure uniform distillation of reaction water at a constant temperature, thereby reducing side reactions and increasing selectivity. finechem-mirea.rufinechem-mirea.ru Applying this principle to abietic acid could lead to yields of pentaerythritol abietate in the range of 95–96% with a purity exceeding 99.6%. finechem-mirea.rufinechem-mirea.ru

Furthermore, the exploration of heterogeneous catalysts presents a significant opportunity. Solid catalysts could replace traditional homogeneous catalysts, simplifying the purification process by allowing for easy separation of the catalyst from the reaction mixture. This would not only enhance purity but also align with green chemistry principles by potentially allowing for catalyst recycling and reducing waste streams.

Synthesis ParameterConventional MethodFuture DirectionPotential Benefit
Catalyst Homogeneous catalysts (e.g., stannous chloride, NaOH) google.comHeterogeneous solid catalysts, Self-catalysis finechem-mirea.rufinechem-mirea.ruEasier separation, Reduced waste, Higher selectivity
Purification Batch distillation, FiltrationContinuous molecular distillation google.comHigher purity, Continuous production, Shorter cycle time
Reaction Conditions Standard thermal esterificationOptimized thermal conditions with solvent for azeotropic water removal finechem-mirea.rufinechem-mirea.ruIncreased yield and selectivity, Fewer byproducts

Advanced Characterization of Nano- and Micro-Structures in Composites

As this compound finds increasing use in composite materials, a critical area of future research will be the advanced characterization of the nano- and micro-structures of these composites. Understanding the spatial arrangement and interaction between the this compound matrix and various fillers is crucial for tailoring the material's bulk properties.

High-resolution imaging techniques will be central to this research. Field-emission scanning electron microscopy (FE-SEM) and atomic force microscopy (AFM) can provide detailed insights into the composite's microstructure. researchgate.net These techniques can be used to visualize the dispersion of nanofillers, such as silica, graphene, or nanoclays, within the this compound matrix. researchgate.netnih.gov This would allow researchers to evaluate the quality of the filler-matrix interface and identify potential defects like agglomerates or voids, which can significantly impact mechanical performance. researchgate.net For instance, studies on dental composites have shown how SEM can reveal wear tracks and filler dislodgement, providing a clearer understanding of failure mechanisms. researchgate.net

Beyond static imaging, advanced analytical methods can probe the chemical and physical interactions at the nanoscale. Techniques such as nanoindentation can be employed to measure the hardness and elastic modulus of the material at a localized level, revealing how the properties of the matrix are altered by the presence of reinforcing particles. nih.gov This detailed characterization will enable a more rational design of this compound composites with enhanced properties, such as improved flexural strength, wear resistance, and durability, for demanding applications. nih.gov

Predictive Modeling of Long-Term Environmental Impact and Material Longevity

A significant future research direction involves the development of predictive models to assess the long-term environmental impact and longevity of materials incorporating this compound. As a bio-based material, it is often touted for its environmental credentials, but robust, data-driven models are needed to quantify its lifecycle and predict its behavior over extended periods.

Computational modeling, including machine learning and artificial intelligence algorithms, can be leveraged to forecast environmental performance. By training models on data from environmental product declarations and material properties, it is possible to predict key impact categories without conducting a full, time-intensive Life Cycle Assessment (LCA) for every new formulation. This approach can serve as a rapid screening tool for designers and engineers to optimize for sustainability early in the product development phase.

For material longevity, predictive models can simulate the degradation of this compound-based materials under various environmental stressors, such as UV radiation, moisture, and temperature fluctuations. Rosin-based resins have demonstrated superior weatherability compared to some petroleum-based alternatives like bisphenol A epoxy. mdpi.com Models could be developed to quantify this advantage, predicting the rate of photo-oxidation, hydrolysis, and biodegradation. This would be invaluable for applications where durability is critical, such as in coatings, adhesives, and outdoor construction materials, allowing for the formulation of products with a precisely engineered and predictable service life.

Exploration of Structure-Function Relationships in Novel Material Applications

Understanding and exploiting the relationship between the molecular structure of this compound and its functional properties is a cornerstone of future research. The versatility of the pentaerythritol core, with its four hydroxyl groups available for esterification, allows for precise tuning of the final molecule's architecture, which in turn dictates its performance in various applications. wikipedia.org

One area of exploration is the synthesis of mixed esters, where abietic acid and other carboxylic acids are reacted with pentaerythritol. This can create complex esters with tailored properties. researchgate.net For example, by incorporating flexible aliphatic chains alongside the rigid, bulky abietate group, it may be possible to control properties such as viscosity, thermal stability, and lubricity for applications in bio-based lubricants and plasticizers. mdpi.comresearchgate.net

Furthermore, the unique chemical structure of this compound can be leveraged to create advanced functional materials. The pentaerythritol backbone can act as a scaffold for creating complex, multi-functional molecules. rsc.org Research into pentaerythritol-derived flame retardants has shown that specific structures can be synthesized to impart desired properties to polymers like polyamide 66. acs.org Similarly, by modifying the abietate portion of the molecule or by using the pentaerythritol core to link multiple abietate groups, novel materials with unique optical, adhesive, or barrier properties could be developed. This exploration of structure-function relationships will be key to unlocking new, high-value applications for this renewable chemical.

Q & A

Q. What experimental techniques are critical for characterizing the physicochemical properties of pentaerythritol abietate (PEA)?

Methodological Answer:

  • FT-IR identifies functional groups (e.g., hydroxyl, quaternary ammonium) via vibrational spectroscopy, crucial for confirming interactions between pentaerythritol and esterified resin acids .
  • DSC and PXRD determine crystallinity and thermal stability. For example, DSC can detect amorphous phase formation in PEA-based carriers, while PXRD confirms lattice integration of amorphous polymers into pentaerythritol crystals .
  • Solubility assays (e.g., in vitro dissolution studies) quantify enhanced aqueous solubility using ethanol-induced co-evaporation methods, with statistical validation via t-tests or ANOVA to ensure reproducibility .

Q. How can researchers design experiments to optimize PEA synthesis for drug delivery applications?

Methodological Answer:

  • Use solvent evaporation with ethanol to promote ion-pair and hydrogen bonding between pentaerythritol’s hydroxyl groups and esterified resin acids (ERS). Monitor reaction conditions (e.g., temperature, solvent purity) to avoid crystallization interference .
  • Validate amorphous phase formation via PXRD and compare dissolution rates of PEA-based solid dispersions against crystalline controls. Replicate experiments with varying ERS ratios (e.g., 5% quaternary ammonium content) to assess carrier efficacy .

Advanced Research Questions

Q. What strategies address contradictions in solubility data between in vitro and in vivo studies of PEA-based formulations?

Methodological Answer:

  • Conduct bio-relevant dissolution testing (e.g., simulated gastric/intestinal fluids) to mimic physiological conditions. Compare results with in vivo pharmacokinetic data, adjusting for variables like pH and enzymatic activity .
  • Use molecular dynamics simulations to model polymer-drug interactions in PEA carriers. Cross-validate with experimental DSC and FT-IR data to resolve discrepancies in hydrogen bonding efficiency .

Q. How can thermodynamic modeling improve the prediction of PEA’s phase behavior in complex formulations?

Methodological Answer:

  • Leverage UNIFAC or COSMO-RS models to predict liquid-vapor equilibria and evaporation enthalpies, addressing gaps in experimental data for C6 carboxylic acid esters of pentaerythritol .
  • Validate models with high-pressure DSC and vapor pressure measurements. Publish datasets in open repositories to enhance predictive accuracy for industrial applications .

Q. What are the key challenges in ensuring reproducibility of PEA synthesis protocols across laboratories?

Methodological Answer:

  • Standardize reagent purity thresholds (e.g., ≥99% pentaerythritol) and solvent evaporation rates. Document deviations (e.g., humidity effects) in supplementary materials .
  • Share raw FT-IR/PXRD data via platforms like Zenodo to enable cross-lab validation. Use Dunnett’s test to statistically compare inter-lab solubility results, ensuring p ≤ 0.05 significance .

Data Analysis and Reporting

Q. How should researchers statistically analyze conflicting dissolution data in PEA studies?

Methodological Answer:

  • Apply mixed-effects models to account for batch-to-batch variability. Use post hoc tests (e.g., Tukey’s HSD) to identify outliers in dissolution rate datasets .
  • Report confidence intervals and effect sizes alongside p-values to avoid misinterpretation of small-sample studies .

Q. What are best practices for reporting PEA’s safety and handling in academic manuscripts?

Methodological Answer:

  • Follow NIOSH/EN 166 guidelines for PPE recommendations (e.g., nitrile gloves, fume hoods). Include hazard mitigation steps (e.g., ethanol exposure limits) in the "Materials and Methods" section .
  • Reference SDS documents explicitly, noting PEA’s classification as non-hazardous under NZS5433 for land transport .

Research Gaps and Future Directions

What unresolved questions exist regarding PEA’s molecular interactions in polymer blends?

Methodological Answer:

  • Investigate synchrotron-based X-ray scattering to resolve nanoscale phase separation in PEA-polymer matrices. Pair with atomic force microscopy (AFM) to map surface morphology .
  • Prioritize studies on long-term stability of amorphous PEA carriers, particularly under accelerated aging conditions (40°C/75% RH) .

Q. How can computational methods bridge gaps in PEA’s thermophysical property databases?

Methodological Answer:

  • Develop QSPR models using existing data on pentaerythritol esters. Validate predictions with high-throughput screening (HTS) assays for vapor-liquid equilibria .
  • Collaborate with industrial partners to integrate experimental data into platforms like NIST’s ThermoData Engine .

Ethical and Methodological Considerations

Q. How do ethical guidelines influence the use of PEA in biomedical research?

Methodological Answer:

  • Adhere to OECD 423 guidelines for acute toxicity testing if PEA is used in drug delivery systems. Disclose conflicts of interest (e.g., industry funding) in the "Acknowledgments" section .
  • Ensure in vivo studies comply with institutional animal care protocols, particularly for hyperlipidemia models referenced in anti-hyperlipidemic drug research .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.